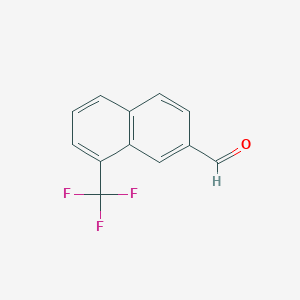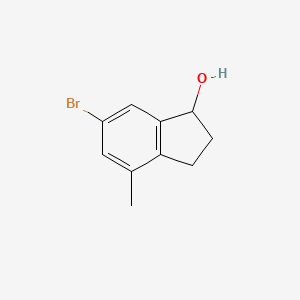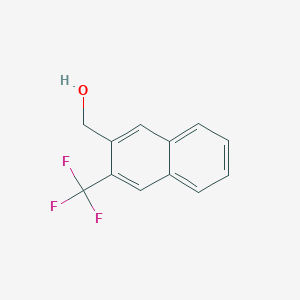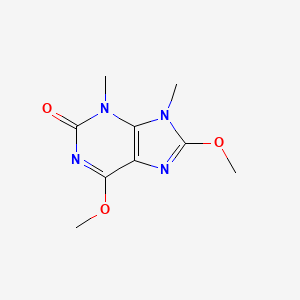
1-(Trifluoromethyl)naphthalene-7-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluorometil)naftaleno-7-carboxaldehído es un compuesto orgánico con la fórmula molecular C12H7F3O. Se caracteriza por la presencia de un grupo trifluorometilo unido al anillo de naftaleno en la primera posición y un grupo carboxaldehído en la séptima posición.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: 1-(Trifluorometil)naftaleno-7-carboxaldehído puede sintetizarse a través de varios métodos. Un enfoque común implica la acilación de Friedel-Crafts del naftaleno con cloruro de trifluoroacetilo, seguido de oxidación para introducir el grupo carboxaldehído. La reacción generalmente requiere un catalizador ácido de Lewis como el cloruro de aluminio y se lleva a cabo en condiciones anhidras.
Métodos de producción industrial: En entornos industriales, la producción de 1-(Trifluorometil)naftaleno-7-carboxaldehído puede implicar una acilación de Friedel-Crafts a gran escala seguida de oxidación utilizando agentes oxidantes adecuados. El proceso se optimiza para obtener un alto rendimiento y pureza, con un control cuidadoso de los parámetros de reacción para garantizar una calidad de producto constante.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-(Trifluorometil)naftaleno-7-carboxaldehído sufre varias reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El grupo aldehído se puede reducir a un alcohol primario utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El grupo trifluorometilo puede participar en reacciones de sustitución nucleofílica, donde los nucleófilos reemplazan el grupo trifluorometilo bajo condiciones específicas.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados:
Oxidación: 1-(Trifluorometil)naftaleno-7-ácido carboxílico.
Reducción: 1-(Trifluorometil)naftaleno-7-metanol.
Sustitución: Varios derivados de naftaleno sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
1-(Trifluorometil)naftaleno-7-carboxaldehído tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: El compuesto se estudia por su posible actividad biológica, incluidas sus interacciones con enzimas y receptores.
Medicina: La investigación está en curso para explorar su potencial como precursor para el desarrollo de fármacos, particularmente en el diseño de moléculas con propiedades farmacocinéticas mejoradas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales, incluidos polímeros y materiales avanzados con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 1-(Trifluorometil)naftaleno-7-carboxaldehído involucra su interacción con objetivos moleculares como enzimas y receptores. El grupo trifluorometilo puede mejorar la lipofilia del compuesto, permitiéndole penetrar las membranas biológicas de manera más efectiva. El grupo aldehído puede formar enlaces covalentes con sitios nucleofílicos en las proteínas, potencialmente modulando su actividad. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
1-(Trifluorometil)naftaleno-7-carboxaldehído se puede comparar con otros compuestos similares, tales como:
1-(Trifluorometil)naftaleno-2-carboxaldehído: Estructura similar pero con el grupo carboxaldehído en la segunda posición.
1-(Trifluorometil)naftaleno-4-carboxaldehído: Estructura similar pero con el grupo carboxaldehído en la cuarta posición.
1-(Trifluorometil)naftaleno-5-carboxaldehído: Estructura similar pero con el grupo carboxaldehído en la quinta posición.
La singularidad de 1-(Trifluorometil)naftaleno-7-carboxaldehído radica en su patrón de sustitución específico, que puede influir en su reactividad e interacciones con otras moléculas. Esto lo convierte en un compuesto valioso para la investigación y aplicaciones dirigidas.
Propiedades
Fórmula molecular |
C12H7F3O |
|---|---|
Peso molecular |
224.18 g/mol |
Nombre IUPAC |
8-(trifluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)11-3-1-2-9-5-4-8(7-16)6-10(9)11/h1-7H |
Clave InChI |
PNXAXNMYWHPJDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)C=O)C(=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11882444.png)








![2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11882517.png)

![N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B11882532.png)
